N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-N'-[(3-METHOXYPHENYL)METHYL]ETHANEDIAMIDE
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Overview
Description
N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-N’-[(3-METHOXYPHENYL)METHYL]ETHANEDIAMIDE is a complex organic compound characterized by the presence of furan, thiophene, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-N’-[(3-METHOXYPHENYL)METHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their sulfonylation and subsequent coupling with the methoxyphenylmethyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-N’-[(3-METHOXYPHENYL)METHYL]ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-N’-[(3-METHOXYPHENYL)METHYL]ETHANEDIAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-N’-[(3-METHOXYPHENYL)METHYL]ETHANEDIAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of furan, thiophene, and methoxyphenyl groups, such as:
- N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-N’-[(3-HYDROXYPHENYL)METHYL]ETHANEDIAMIDE
- N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-N’-[(3-CHLOROPHENYL)METHYL]ETHANEDIAMIDE
Uniqueness
The uniqueness of N-[2-(FURAN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]-N’-[(3-METHOXYPHENYL)METHYL]ETHANEDIAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-N-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c1-27-15-6-2-5-14(11-15)12-21-19(23)20(24)22-13-17(16-7-3-9-28-16)30(25,26)18-8-4-10-29-18/h2-11,17H,12-13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOFLNPDQCRFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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